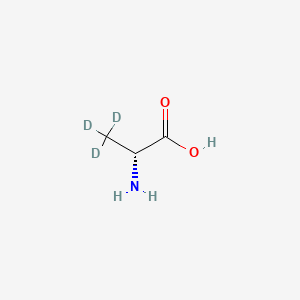

D-Alanine-d3

Description

BenchChem offers high-quality D-Alanine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-HBXZPZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Alanine-d3: A Technical Guide to Metabolic Labeling of Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying biological processes. D-Alanine-d3, a deuterated isotopologue of the non-canonical amino acid D-alanine, has emerged as a critical tool for investigating the synthesis and turnover of bacterial cell walls. As D-alanine is a fundamental component of peptidoglycan, a polymer essential for bacterial viability, D-Alanine-d3 serves as a highly specific metabolic tracer. Its incorporation allows for the precise tracking and quantification of cell wall dynamics using mass spectrometry-based approaches. This technical guide provides an in-depth overview of D-Alanine-d3, its mechanism of metabolic incorporation, detailed experimental protocols for its application, and a summary of key quantitative data.

Introduction to D-Alanine-d3

D-Alanine-d3 is a stable isotope-labeled version of D-alanine where three hydrogen atoms on the methyl group are replaced with deuterium. This seemingly subtle modification renders the molecule heavier by three Daltons, a mass shift that is readily detectable by mass spectrometry. Crucially, this isotopic substitution does not significantly alter the chemical properties of D-alanine, allowing it to be recognized and processed by bacterial enzymes involved in cell wall synthesis.

The utility of D-Alanine-d3 in metabolic labeling stems from the unique biology of bacteria. While L-amino acids are the exclusive building blocks of proteins in all domains of life, D-amino acids, particularly D-alanine, are integral to the structure of bacterial peptidoglycan.[1][2][3] This fundamental difference between bacteria and eukaryotes makes D-alanine and its analogs, like D-Alanine-d3, highly specific probes for studying bacterial physiology.

The Role of D-Alanine in Bacterial Metabolism

D-alanine plays a central role in the construction and rigidity of the bacterial cell wall. Its synthesis and incorporation into peptidoglycan is a multi-step enzymatic process that is a well-established target for many antibiotics.[4]

2.1. Biosynthesis of D-Alanine:

Bacteria primarily synthesize D-alanine from its enantiomer, L-alanine, through the action of the enzyme alanine racemase (Alr) .[1][3] Some bacteria also possess a D-amino acid transaminase (Dat) that can produce D-alanine from pyruvate and a D-amino acid donor.[1]

2.2. Incorporation into Peptidoglycan:

Once synthesized, D-alanine is utilized in the cytoplasm by D-alanine-D-alanine ligase (Ddl) to form the dipeptide D-alanyl-D-alanine.[3][4] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor. This precursor is subsequently transported across the cell membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases. The terminal D-alanine of the pentapeptide is crucial for the cross-linking reactions that provide the cell wall with its structural integrity.

2.3. Incorporation into Teichoic Acids:

In many Gram-positive bacteria, D-alanine is also esterified to teichoic acids, which are anionic polymers embedded in the cell wall.[1] This modification modulates the net charge of the cell surface, influencing interactions with the environment and susceptibility to certain antimicrobial agents.

Below is a diagram illustrating the metabolic pathway of D-alanine incorporation into the bacterial cell wall.

Quantitative Data on D-Alanine Analog Incorporation

The efficiency of D-Alanine analog incorporation can vary depending on the bacterial species, growth phase, and experimental conditions. The following tables summarize quantitative data from studies using D-alanine analogs for metabolic labeling.

Table 1: Incorporation of D-Alanine Analogs in Peptidoglycan

| Bacterial Species | D-Alanine Analog | Concentration | Growth Phase | % Incorporation of Muropeptides | Reference |

| Enterococcus faecalis | D-Ala-d-Lac | 10 µg/mL Vancomycin (inducer) | Mid-exponential | 26% | [5][6] |

| Enterococcus faecalis | D-Ala-d-Lac | 10 µg/mL Vancomycin (inducer) | Stationary | 57% | [5][6] |

Table 2: Typical Experimental Concentrations for D-Alanine Analog Labeling

| Bacterial Species | D-Alanine Analog | Concentration Range | Application | Reference |

| Various | Fluorescent D-Amino Acids | 250 µM - 500 µM | Microscopy | |

| Listeria monocytogenes | Alkyne-D-Alanine | 0.5 mM - 10 mM | In vitro labeling | [7] |

| Bacillus subtilis | NBD-conjugated D-Amino Acids | 100 µM | Flow Cytometry | [8] |

| Escherichia coli | NBD-conjugated D-Amino Acids | 500 µM | Flow Cytometry | [8] |

Experimental Protocols

This section provides a detailed methodology for a typical metabolic labeling experiment using D-Alanine-d3, followed by peptidoglycan isolation and analysis by mass spectrometry.

4.1. General Experimental Workflow

The overall workflow for a D-Alanine-d3 metabolic labeling experiment is depicted below.

4.2. Detailed Protocol for D-Alanine-d3 Labeling and Peptidoglycan Analysis

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., LB, TSB)

-

D-Alanine-d3 (sterile stock solution, e.g., 100 mM in water or PBS)

-

Spectrophotometer

-

Centrifuge and centrifuge tubes

-

Boiling water bath

-

SDS (Sodium dodecyl sulfate) solution (e.g., 4%)

-

DNase and RNase

-

Trypsin

-

Trichloroacetic acid (TCA)

-

Acetone

-

Lysozyme or mutanolysin

-

Sodium borohydride

-

Phosphoric acid

-

HPLC system

-

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

1. Bacterial Growth and Labeling: a. Inoculate the desired bacterial strain into the appropriate liquid medium. b. Grow the culture at the optimal temperature with shaking to the desired optical density (OD), typically mid-exponential phase (e.g., OD600 of 0.4-0.6). c. Add D-Alanine-d3 from the sterile stock solution to the culture to a final concentration in the range of 0.5 mM to 5 mM. The optimal concentration should be determined empirically for each bacterial species and experimental setup. d. Continue to incubate the culture under the same conditions for a defined period. The labeling time can range from a short pulse (e.g., 15-30 minutes) to several generations, depending on the experimental question.

2. Cell Harvesting and Peptidoglycan Isolation: a. Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). b. Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this washing step. c. Resuspend the washed cell pellet in a small volume of water and add to a boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and denature proteins. d. Allow the sample to cool and pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes). e. Wash the peptidoglycan pellet repeatedly with sterile water to remove all traces of SDS. f. To remove contaminating nucleic acids and proteins, treat the pellet with DNase and RNase, followed by trypsin. g. Further purify the peptidoglycan by precipitation with TCA, followed by washing with acetone.

3. Muropeptide Preparation: a. Resuspend the purified peptidoglycan in a suitable buffer (e.g., phosphate buffer, pH 6.0). b. Digest the peptidoglycan into soluble muropeptides by adding lysozyme or mutanolysin and incubating at 37°C overnight. c. Stop the enzymatic reaction by boiling for 5 minutes. d. Reduce the muramic acid residues by adding sodium borohydride. e. Acidify the reaction with phosphoric acid to stop the reduction.

4. LC-MS/MS Analysis: a. Separate the resulting muropeptides by reverse-phase HPLC. b. Analyze the eluted fractions by online electrospray ionization mass spectrometry (ESI-MS). c. Perform tandem mass spectrometry (MS/MS) on the detected muropeptide ions to confirm their identity and determine the incorporation of D-Alanine-d3 by observing the characteristic +3 Da mass shift.

5. Data Analysis: a. Analyze the mass spectra to identify muropeptides containing D-Alanine-d3. b. Quantify the extent of labeling by comparing the peak intensities of the labeled (M+3) and unlabeled (M) muropeptide species.

Applications in Research and Drug Development

The metabolic labeling of bacteria with D-Alanine-d3 has numerous applications for researchers and drug development professionals:

-

Studying Peptidoglycan Dynamics: Elucidate the rates of peptidoglycan synthesis, degradation, and remodeling under various conditions.

-

Mechanism of Action of Antibiotics: Investigate how antibiotics that target the cell wall affect peptidoglycan metabolism.

-

Identifying Novel Drug Targets: Screen for compounds that inhibit the incorporation of D-alanine into the cell wall.

-

Developing Bacteria-Specific Imaging Agents: The principle of D-alanine uptake can be extended to develop imaging probes for detecting bacterial infections in vivo.[9][10][11]

-

Understanding Bacterial Persistence and Biofilm Formation: Investigate the role of cell wall dynamics in these clinically relevant phenomena.[4]

Conclusion

D-Alanine-d3 is a powerful and specific tool for the metabolic labeling of bacterial cell walls. Its use, in conjunction with mass spectrometry, provides a quantitative and dynamic view of peptidoglycan synthesis and turnover. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this technology to advance our understanding of bacterial physiology and to develop novel antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of d-[18F]Fluoroalanine and d-[18F]Fluoroalanine- d3 as Positron Emission Tomography Imaging Tracers for Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Alanine-d3: Chemical Properties and Isotopic Purity

Introduction

D-Alanine-d3 is the deuterium-labeled form of D-Alanine, a non-essential amino acid. In D-Alanine-d3, the three hydrogen atoms of the methyl group are replaced by deuterium atoms. This isotopic substitution makes it a valuable tool for researchers, scientists, and drug development professionals. Its primary applications are as a tracer in metabolic studies, as an internal standard for quantification in mass spectrometry-based assays, and in pharmacokinetic studies to understand drug metabolism.[1][2] This guide provides a comprehensive overview of the chemical properties, isotopic purity, analytical methodologies, and key applications of D-Alanine-d3.

Chemical and Physical Properties

D-Alanine-d3, also known as (R)-Alanine-d3, is a solid at room temperature.[3][4] Its fundamental properties are crucial for its application in various experimental settings. The key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | CD₃CH(NH₂)CO₂H | [3][5][6] |

| Molecular Weight | 92.11 g/mol | [3][5][6][7] |

| CAS Number | 177614-69-6 | [3][4] |

| Appearance | Solid | [3][5] |

| Melting Point | 291 °C (decomposes) | [3] |

| Optical Activity | [α]25/D -14.5°, c = 2 in 1 M HCl | [3] |

| Solubility | Soluble in PBS (pH 7.2) at 5 mg/ml | [8] |

| InChI Key | QNAYBMKLOCPYGJ-HBXZPZNNSA-N | [3] |

| SMILES String | [2H]C([2H])([2H])--INVALID-LINK--C(O)=O | [3] |

Isotopic and Chemical Purity

The utility of D-Alanine-d3 is highly dependent on its isotopic enrichment and chemical purity. Commercially available D-Alanine-d3 typically has high isotopic purity, often 98-99 atom % D.[3][5][6] The chemical purity is also generally high, ensuring that experimental results are not confounded by contaminants.

| Purity Type | Specification | References |

| Isotopic Purity (atom % D) | ≥98% to 99% | [3][4][6] |

| Chemical Purity | ≥95% to 98% | [3][9] |

| Enantiomeric Purity | 98% | [4] |

Analytical Methodologies and Experimental Protocols

The determination of the chemical properties and purity of D-Alanine-d3 relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for confirming the structure and isotopic labeling of D-Alanine-d3. In ¹H NMR, the signal corresponding to the methyl protons would be absent or significantly diminished, confirming the deuteration at the C3 position.[10][11] ¹³C NMR can also be used to confirm the carbon skeleton.

-

Sample Preparation: A small amount of D-Alanine-d3 (e.g., 0.03-0.04 g) is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube.[10]

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer. For ¹H NMR, the spectral window is set to observe the chemical shifts of the remaining protons.[10]

-

Data Analysis: The resulting spectrum is analyzed for the presence and integration of peaks. The absence of a significant peak around 1.48 ppm (the typical chemical shift for the methyl protons in D-Alanine) confirms successful deuteration.[10][12] The peak for the alpha-proton can be observed around 3.78 ppm.[10][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of D-Alanine-d3. The mass shift of M+3 compared to unlabeled D-Alanine is a clear indicator of the three deuterium atoms.[3][5]

-

Sample Preparation: The sample is prepared according to the specific ionization technique being used (e.g., electrospray ionization - ESI). This often involves dissolving the sample in a suitable solvent.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of D-Alanine-d3 (92.11 Da).[3][7] The isotopic distribution can be analyzed to calculate the percentage of molecules that are fully deuterated, providing a measure of isotopic purity.

Workflow for Purity and Identity Confirmation

Applications in Research and Drug Development

The unique properties of D-Alanine-d3 make it a versatile tool in several scientific domains.

Metabolic Tracer

D-Alanine-d3 is used as a tracer to study metabolic pathways in biological systems.[2] By introducing the labeled compound, researchers can track the metabolic fate of alanine through various biochemical processes, providing insights into protein synthesis rates, gluconeogenesis, and amino acid metabolism.[2][8]

Role of D-Alanine-d3 in the Glucose-Alanine Cycle

Pharmacokinetic Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical. Deuteration can affect the pharmacokinetic and metabolic profiles of drugs.[1] D-Alanine-d3 can be incorporated into peptide-based drugs to track their distribution and metabolism in biological systems.[2][13]

Internal Standard for Quantitative Analysis

D-Alanine-d3 serves as an excellent internal standard for the quantification of unlabeled L-alanine or D-alanine by GC- or LC-MS.[1][8] Since it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate quantification.

Logical Relationship of Deuteration in Drug Development

Conclusion

D-Alanine-d3 is a high-purity, isotopically labeled compound with well-defined chemical properties. Its primary value lies in its application as a tracer and internal standard in sophisticated analytical and biological research. The ability to track metabolic pathways, quantify endogenous molecules accurately, and study the pharmacokinetics of novel therapeutics makes D-Alanine-d3 an indispensable tool for researchers in biochemistry, medicine, and pharmaceutical sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]

- 3. D-丙氨酸-3,3,3-d3 99 atom % D, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. DL-Alanin-3,3,3-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. D-Alanine(338-69-2) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Applications of Deuterated D-Alanine in Bacterial Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Alanine is a cornerstone of bacterial cell wall architecture, playing an indispensable role in the synthesis and structural integrity of peptidoglycan (PG). Its presence, largely exclusive to the prokaryotic kingdom, makes the D-alanine metabolic pathway a prime target for antimicrobial therapies and a unique biomarker for bacterial activity. Deuterated D-Alanine (D-Ala-d) has emerged as a powerful, non-invasive probe for elucidating the intricate processes of bacterial cell wall synthesis, remodeling, and degradation. By incorporating a stable isotope label, researchers can trace the metabolic fate of D-Alanine in living bacteria with high precision using advanced analytical techniques. This guide provides an in-depth overview of the core applications of deuterated D-Alanine, detailed experimental protocols, quantitative data, and visual workflows to empower research and development in bacteriology and antimicrobial discovery.

The Central Role of D-Alanine in Bacterial Physiology

The bacterial cell wall is a dynamic and essential structure, primarily composed of peptidoglycan—a polymer of glycan strands cross-linked by short peptides.[1] The terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the PG stem peptide is critical for the transpeptidation reactions that create these cross-links, providing the cell wall with its characteristic strength and rigidity.[2][3][4] This D-Ala-D-Ala motif is the well-established target of last-resort glycopeptide antibiotics like vancomycin.[3][5]

Furthermore, in many Gram-positive bacteria, D-Alanine is esterified to teichoic acids (TAs), both wall teichoic acid (WTA) and lipoteichoic acid (LTA), through the Dlt pathway.[6][7][8] This modification reduces the net negative charge of the cell surface, playing a crucial role in cation homeostasis, biofilm formation, and resistance to cationic antimicrobial peptides and certain antibiotics.[7][8][9]

The synthesis of D-Alanine is primarily catalyzed by the enzyme Alanine Racemase (Alr), which converts L-Alanine to D-Alanine.[2][10] This enzyme, along with D-Ala-D-Ala ligase (Ddl), which forms the crucial dipeptide, are key targets for antibiotic development due to their essentiality and absence in mammalian hosts.[4][10]

Core Applications of Deuterated D-Alanine

Metabolic labeling with deuterated D-Alanine allows researchers to exploit these unique bacterial pathways. Once introduced into the culture medium, bacteria actively transport and incorporate D-Ala-d into their cell wall components. The deuterium label, a stable isotope, does not typically perturb cellular function, but its increased mass and unique vibrational properties allow for sensitive detection.

Key applications include:

-

Probing Peptidoglycan Synthesis and Dynamics: Tracking the incorporation of D-Ala-d provides a direct measure of new cell wall synthesis, allowing for the study of bacterial growth, division, and PG remodeling in real-time.[11][12]

-

Mechanism of Action Studies for Antibiotics: Researchers can quantify changes in D-Ala-d incorporation to assess how antibiotics that target cell wall synthesis affect bacterial metabolism.[13][14]

-

Identifying and Characterizing Drug Targets: The D-Alanine metabolic pathway is a rich source of potential drug targets. D-Ala-d can be used in assays to screen for inhibitors of enzymes like Alr and Ddl.[10]

-

Single-Cell Analysis of Bacterial Activity: Techniques like Raman microspectroscopy can detect D-Ala-d incorporation in individual cells, revealing population heterogeneity in metabolic activity and response to stimuli.[15]

-

Tracing Metabolic Flux: Isotope tracing with deuterated D-Alanine, coupled with mass spectrometry, can elucidate the contributions of different biosynthetic pathways to the cellular D-Alanine pool.[7][16]

Key Metabolic and Signaling Pathways

Understanding the metabolic context is crucial for designing and interpreting experiments with deuterated D-Alanine. The following diagrams illustrate the primary pathways involved.

Caption: D-Alanine metabolic pathways in bacteria.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity [elifesciences.org]

- 8. FITC Labeled D-Alanine Suitable for bacterial labeling [sigmaaldrich.com]

- 9. Mechanism of d-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction and Analysis of Peptidoglycan Cell Wall Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]

D-Alanine-d3 as a Stable Isotope Tracer for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Alanine-d3 as a stable isotope tracer for in vivo studies. D-Alanine-d3, a deuterated form of the D-amino acid alanine, serves as a powerful tool for elucidating metabolic pathways, quantifying flux, and assessing the in vivo activity of various biological processes. Its unique properties make it particularly valuable in the fields of microbiology, neurobiology, and drug development.[1] This guide details experimental protocols, presents quantitative data, and provides visualizations of key biological pathways to facilitate the integration of D-Alanine-d3 into your research.

Introduction to D-Alanine-d3 as a Stable Isotope Tracer

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. D-Alanine-d3 is the deuterium-labeled version of D-Alanine.[1] Deuterium substitution offers a means to track molecules without the safety concerns associated with radioactive isotopes.[1] The increased mass of D-Alanine-d3 allows for its differentiation from endogenous, unlabeled D-alanine using mass spectrometry (MS)-based techniques.

The primary applications of D-Alanine-d3 in in vivo research stem from the distinct roles of D-alanine in different organisms. In bacteria, D-alanine is an essential component of the peptidoglycan cell wall, making D-Alanine-d3 an excellent tracer for bacterial growth and cell wall synthesis.[2][3][4] In mammals, D-amino acids are less common, and their metabolism is primarily handled by the enzyme D-amino acid oxidase (DAO).[5][6] This allows D-Alanine-d3 to be used as a probe for DAO activity and to study the distribution and metabolism of D-amino acids in various tissues.[7][8] Furthermore, D-alanine can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, opening avenues for its use in neuroscience research.[9]

Key Applications of D-Alanine-d3 In Vivo

Tracing Bacterial Peptidoglycan Synthesis

A primary application of D-Alanine-d3 is in the study of bacterial physiology, particularly in tracking the synthesis of peptidoglycan, a major component of the bacterial cell wall.[2][3][4] By introducing D-Alanine-d3 into an in vivo infection model, researchers can monitor the incorporation of the labeled amino acid into the peptidoglycan of actively growing bacteria. This provides a direct measure of bacterial proliferation and can be used to assess the efficacy of antimicrobial agents that target cell wall synthesis.

Investigating Gut Microbiome Metabolism

The gut microbiome is a complex ecosystem with a profound impact on host health and disease. Many gut bacteria produce and utilize D-amino acids. D-Alanine-d3 can be administered orally to trace the metabolic activity of the gut microbiota.[10][11][12][13] By analyzing the presence of D-Alanine-d3 and its metabolites in feces, urine, and host tissues, researchers can gain insights into the metabolic pathways of the gut microbiome and its interaction with the host.

Probing D-Amino Acid Oxidase (DAO) Activity

In mammals, D-amino acid oxidase (DAO) is the primary enzyme responsible for the degradation of neutral D-amino acids, including D-alanine.[5][6] Administration of D-Alanine-d3 can be used to assess in vivo DAO activity. By measuring the rate of disappearance of D-Alanine-d3 and the appearance of its metabolic products, researchers can study the regulation of DAO and its role in various physiological and pathological conditions.[7][8]

Applications in Drug Development

The use of stable isotope-labeled compounds like D-Alanine-d3 is becoming increasingly important in drug development.[1] It can be used as an internal standard for quantitative analysis of drug candidates or their metabolites by NMR, GC-MS, or LC-MS.[1] Furthermore, understanding the impact of novel therapeutics on bacterial growth or host metabolism can be facilitated by using D-Alanine-d3 as a tracer. Deuteration has also been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs.[1]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies that have utilized labeled D-alanine as a tracer. While not all studies used D-Alanine-d3 specifically, the data illustrates the types of quantitative information that can be obtained.

Table 1: Biodistribution of Orally Administered Labeled D-Alanine in Germ-Free Mice [14]

| Tissue | D-Ala Concentration (pmol/mg) |

| Pancreatic Islets | 15.2 ± 3.1 |

| Pancreatic Acinar | 10.5 ± 2.5 |

| Pituitary | 8.9 ± 1.8 |

| Brain | 5.4 ± 1.1 |

| Liver | 3.1 ± 0.7 |

| Kidney | 2.8 ± 0.6 |

| Plasma | 2.1 ± 0.5 |

Table 2: Pharmacokinetic Parameters of an Orally Administered D-Enantiomeric Peptide in Mice

| Parameter | Value |

| Elimination Half-Life (t½) | 40.7 h |

| Plasma Clearance (CL) | 0.12 mL/min |

| Apparent Volume of Distribution (Vd) | 684 mL |

| Absolute Bioavailability | 58.3% |

Table 3: D-Alanine Levels in Tissues of Mutant Mice Lacking D-Amino Acid Oxidase (DAO) After Oral Administration [7]

| Tissue | Fold Increase in D-Alanine (0.5% D-Ala in drinking water) |

| Serum | ~110-fold |

| Brain | ~110-fold |

| Liver | ~60-fold |

| Kidney | Not reported |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo administration of D-Alanine-d3.

Administration of D-Alanine-d3 to Mice

4.1.1. Oral Gavage

Oral gavage is a common method for precise oral administration of substances to rodents.

-

Materials:

-

D-Alanine-d3 solution (dissolved in a suitable vehicle, e.g., water or saline)

-

Animal feeding needles (gavage needles), appropriate size for the mouse

-

Syringes

-

-

Procedure:

-

Accurately weigh the mouse to determine the correct dosage volume.

-

Fill a syringe with the calculated volume of the D-Alanine-d3 solution.

-

Securely restrain the mouse, ensuring the head and body are in a straight line to prevent injury to the esophagus.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Slowly advance the needle until it reaches the stomach. Do not force the needle.

-

Administer the solution slowly.

-

Carefully withdraw the needle.

-

Monitor the animal for any signs of distress.

-

4.1.2. Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration.

-

Materials:

-

Sterile D-Alanine-d3 solution

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

70% ethanol for disinfection

-

-

Procedure:

-

Restrain the mouse, exposing the abdomen. The animal can be placed in dorsal recumbency with the head tilted slightly downward.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle.

-

Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.

-

Inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Sample Collection and Preparation

-

Blood Collection: Blood can be collected via various methods (e.g., tail vein, submandibular, cardiac puncture at the terminal endpoint). Plasma is typically prepared by centrifuging blood collected in tubes containing an anticoagulant (e.g., EDTA).

-

Tissue Collection: At the desired time points post-administration, euthanize the animal and dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Sample Preparation for LC-MS/MS Analysis:

-

Homogenize frozen tissues in a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

The extract may require further cleanup or derivatization depending on the analytical method. For chiral separation of D/L-alanine, derivatization with a chiral reagent like Marfey's reagent may be necessary.

-

LC-MS/MS Analysis for D-Alanine-d3

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of D-Alanine-d3.

-

Chromatography:

-

A chiral column is essential for separating D- and L-alanine enantiomers.

-

The mobile phase composition and gradient will need to be optimized for the specific column and analytes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Establish specific precursor-to-product ion transitions for both unlabeled D-alanine and D-Alanine-d3.

-

An internal standard (e.g., a different isotopically labeled alanine) should be used for accurate quantification.

-

Visualization of Pathways and Workflows

Bacterial Peptidoglycan Biosynthesis Pathway

This diagram illustrates the incorporation of D-alanine into the bacterial cell wall, a key process that can be traced using D-Alanine-d3.

D-Amino Acid Oxidase (DAO) Metabolic Pathway

This diagram shows the metabolic fate of D-alanine via the D-amino acid oxidase pathway, which can be monitored using D-Alanine-d3.

General Experimental Workflow for In Vivo D-Alanine-d3 Tracing

This workflow outlines the key steps in a typical in vivo experiment using D-Alanine-d3.

Conclusion

D-Alanine-d3 is a versatile and powerful stable isotope tracer for a range of in vivo applications. Its utility in tracking bacterial cell wall synthesis provides a direct method for studying bacterial growth and the efficacy of antibiotics. In the context of the host, it serves as a valuable tool for investigating the metabolism of D-amino acids by DAO and the complex metabolic interactions within the gut microbiome. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively design and implement in vivo studies using D-Alanine-d3, ultimately advancing our understanding of complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Administration of D-alanine did not cause increase of D-amino acid oxidase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Amino acid levels in D-alanine-administered mutant mice lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-Alanine: Distribution, origin, physiological relevance, and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Profiling of d‐alanine production by the microbial isolates of rat gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Profiling of d-alanine production by the microbial isolates of rat gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]

The Gateway to Bacterial Cell Wall Integrity: An In-depth Technical Guide to D-Alanine Incorporation in Peptidoglycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a structure essential for survival and integrity, is a primary target for many life-saving antibiotics. Central to the fortification of this wall is the incorporation of D-alanine into peptidoglycan, a process orchestrated by a series of highly specific and essential enzymes. Understanding the intricacies of this pathway is paramount for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of the core biochemical steps, key enzymatic players, detailed experimental protocols for their study, and the clinical relevance of the D-alanine incorporation pathway.

Core Biochemical Pathway: A Stepwise Assembly

The journey of D-alanine from its L-isomeric form to its final destination within the peptidoglycan pentapeptide is a meticulously regulated cytoplasmic process. This pathway ensures the availability of the crucial D-Ala-D-Ala dipeptide, the terminal building block required for the transpeptidation reactions that grant the cell wall its structural rigidity.

The synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor is a multi-step enzymatic cascade. The initial steps involve the synthesis of UDP-MurNAc, followed by the sequential addition of L-alanine, D-glutamate, and a diamino acid (like meso-diaminopimelic acid or L-lysine) by the Mur ligases (MurC, MurD, and MurE respectively)[1][2][3]. The final two residues, both D-alanine, are added as a pre-formed dipeptide.

The key stages involving D-alanine are:

-

Racemization of L-Alanine: The readily available L-alanine is converted to its D-enantiomer by the enzyme Alanine Racemase (Alr)[4][5]. This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a crucial supplier of D-alanine for the subsequent steps[4][5].

-

Ligation of D-Alanine: Two molecules of D-alanine are then joined together by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) to form the D-alanyl-D-alanine dipeptide[6][7].

-

Addition to the Peptidoglycan Precursor: Finally, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-tripeptide by the enzyme MurF, completing the synthesis of the UDP-MurNAc-pentapeptide, also known as Park's nucleotide[1][2]. This precursor is then transported across the cell membrane to be incorporated into the growing peptidoglycan layer[1][2].

// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "L-Alanine" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Alanine" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Ala-D-Ala" [fillcolor="#FBBC05", fontcolor="#202124"]; "UDP-MurNAc-Tripeptide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UDP-MurNAc-Pentapeptide" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define enzyme nodes node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alr [label="Alanine Racemase (Alr)"]; Ddl [label="D-Ala:D-Ala Ligase (Ddl)"]; MurF [label="MurF Ligase"];

// Define pathway flow "L-Alanine" -> Alr [arrowhead=vee, color="#34A853"]; Alr -> "D-Alanine" [arrowhead=vee, color="#34A853"]; "D-Alanine" -> Ddl [arrowhead=vee, color="#34A853"]; Ddl -> "D-Ala-D-Ala" [arrowhead=vee, color="#34A853"]; "UDP-MurNAc-Tripeptide" -> MurF [arrowhead=vee, color="#34A853"]; "D-Ala-D-Ala" -> MurF [arrowhead=vee, color="#34A853"]; MurF -> "UDP-MurNAc-Pentapeptide" [arrowhead=vee, color="#34A853"];

// Add ATP cofactor for Ddl ATP [shape=diamond, label="ATP", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; ADP_Pi [shape=diamond, label="ADP + Pi", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; ATP -> Ddl [arrowhead=vee, style=dashed, color="#5F6368"]; Ddl -> ADP_Pi [arrowhead=vee, style=dashed, color="#5F6368"]; } D-Alanine incorporation pathway.

Key Enzymes: The Molecular Machinery

The efficiency and fidelity of D-alanine incorporation are dependent on the precise action of several key enzymes. These proteins represent attractive targets for the development of novel antibacterial agents.

Alanine Racemase (Alr)

Alanine racemase (EC 5.1.1.1) is a ubiquitous bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine[4][5]. Most bacteria possess at least one alr gene, and its product is essential for providing the D-alanine necessary for peptidoglycan synthesis[4][8]. The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor in its active site to facilitate the racemization reaction[5][9].

| Kinetic Parameters of Alanine Racemase | |||

| Organism | Substrate | Km (mM) | Vmax (U/mg) |

| Staphylococcus aureus (Mu50) | L-Alanine | 33.11 | 2426 |

| D-Alanine | 14.36 | 963.6 | |

| Mycobacterium tuberculosis | D-Alanine | 0.70 ± 0.05 (at pH 9) | - |

Data compiled from various sources[4][10][11][12][13]. Note that assay conditions can vary.

D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (EC 6.3.2.4) is an ATP-dependent enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide[6][7]. This enzyme is a member of the ATP-grasp superfamily and its activity is crucial for bacterial viability[14]. The reaction proceeds through an acylphosphate intermediate[15]. D-cycloserine, a structural analog of D-alanine, is a known inhibitor of both Alr and Ddl[16][17].

| Kinetic Parameters of D-alanine:D-alanine Ligase | ||

| Organism | Substrate | Km (mM) |

| Staphylococcus aureus | D-Alanine (Site 1) | Low micromolar range (high affinity) |

| D-Alanine (Site 2) | Millimolar range (low affinity) | |

| ATP | Varies by species |

Data compiled from various sources[14][15][18][19].

MurF Ligase

The MurF enzyme (EC 6.3.2.15) catalyzes the final cytoplasmic step in the synthesis of the peptidoglycan precursor, the addition of the D-Ala-D-Ala dipeptide to UDP-MurNAc-tripeptide[1][2]. This ATP-dependent ligase is essential for bacterial growth and represents a promising, yet underexploited, antibiotic target[5].

| Substrate Specificity of MurF | |

| Substrate 1 | UDP-MurNAc-L-Ala-γ-D-Glu-meso-A2pm (Gram-negative) or UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys (Gram-positive) |

| Substrate 2 | D-Ala-D-Ala |

| Substrate 3 | ATP |

Information based on the known function of MurF[5][20].

The Role in Antibiotic Resistance: Vancomycin and the VanA Operon

The D-alanine pathway is central to the mechanism of action of vancomycin, a last-resort antibiotic for treating serious Gram-positive infections. Vancomycin binds with high affinity to the terminal D-Ala-D-Ala moiety of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions and thereby inhibiting cell wall synthesis[6][15][21][22].

Resistance to vancomycin, particularly in enterococci, is often mediated by the vanA operon[6][15]. This operon encodes a set of enzymes that reprogram the peptidoglycan synthesis pathway. The key enzyme, VanA , is a ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala[21][23]. The substitution of the terminal D-alanine with D-lactate results in the loss of a crucial hydrogen bond required for vancomycin binding, leading to a 1000-fold reduction in its affinity and rendering the antibiotic ineffective[21][22]. The vanA operon also includes VanH , a dehydrogenase that produces D-lactate from pyruvate, and VanX , a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, further ensuring that the precursors terminate in D-Ala-D-Lac[24].

| Kinetic Parameters of VanA Ligase | ||

| Substrate | Km (mM) | kcat (min-1) |

| D-Lactate | 7.1 | 35 |

| D-Alanine | 3.8 | 500 |

Data for VanA from Enterococcus faecium[21][23].

// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pyruvate" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Lactate" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Alanine" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Ala-D-Lac" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "D-Ala-D-Ala" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UDP-MurNAc-Tripeptide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Resistant Precursor" [label="UDP-MurNAc-Penta(depsi)peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Susceptible Precursor" [label="UDP-MurNAc-Pentapeptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define enzyme nodes node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VanH [label="VanH Dehydrogenase"]; VanA [label="VanA Ligase"]; VanX [label="VanX Dipeptidase"]; Ddl [label="Ddl"]; MurF [label="MurF"];

// Pathway to resistant precursor "Pyruvate" -> VanH [arrowhead=vee, color="#34A853"]; VanH -> "D-Lactate" [arrowhead=vee, color="#34A853"]; "D-Lactate" -> VanA [arrowhead=vee, color="#34A853"]; "D-Alanine" -> VanA [arrowhead=vee, color="#34A853"]; VanA -> "D-Ala-D-Lac" [arrowhead=vee, color="#34A853"]; "D-Ala-D-Lac" -> MurF [arrowhead=vee, color="#34A853"]; "UDP-MurNAc-Tripeptide" -> MurF [arrowhead=vee, color="#34A853"]; MurF -> "Resistant Precursor" [arrowhead=vee, color="#34A853"];

// Hydrolysis of susceptible dipeptide "D-Alanine" -> Ddl [arrowhead=vee, color="#EA4335", style=dashed]; Ddl -> "D-Ala-D-Ala" [arrowhead=vee, color="#EA4335", style=dashed]; "D-Ala-D-Ala" -> VanX [arrowhead=vee, color="#EA4335"]; VanX -> "2 D-Alanine" [arrowhead=vee, color="#EA4335"]; } Vancomycin resistance mechanism.

Experimental Protocols

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This assay measures the conversion of D-alanine to L-alanine, which is then deaminated by L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the alanine racemase activity.

Materials:

-

Purified Alanine Racemase

-

D-Alanine

-

L-Alanine Dehydrogenase

-

NAD+

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and L-alanine dehydrogenase.

-

Add the purified alanine racemase to the reaction mixture.

-

Initiate the reaction by adding D-alanine.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the curve.

-

A control reaction without alanine racemase should be performed to account for any background activity.

This protocol is a generalized representation based on established methods[10][13][24].

D-alanine:D-alanine Ligase Activity Assay (ADP-Glo™ Assay)

This is a luminescence-based assay that measures the amount of ADP produced during the Ddl-catalyzed reaction. The amount of ADP is directly proportional to the enzyme activity.

Materials:

-

Purified D-alanine:D-alanine Ligase

-

D-Alanine

-

ATP

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM KCl)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Set up the Ddl reaction by combining the reaction buffer, D-alanine, and ATP in a multi-well plate.

-

Add the purified Ddl enzyme to initiate the reaction.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the Ddl activity.

This protocol is based on the principles of the ADP-Glo™ assay and can be adapted for Ddl[16][17][25][26][27].

// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Combine Ddl, D-Alanine, ATP, and Buffer"]; step2 [label="Incubate at Optimal Temperature"]; step3 [label="Add ADP-Glo™ Reagent to Stop Reaction\nand Deplete ATP"]; step4 [label="Incubate for 40 minutes"]; step5 [label="Add Kinase Detection Reagent"]; step6 [label="Incubate for 30-60 minutes"]; step7 [label="Measure Luminescence"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define workflow start -> step1 [arrowhead=vee, color="#4285F4"]; step1 -> step2 [arrowhead=vee, color="#4285F4"]; step2 -> step3 [arrowhead=vee, color="#4285F4"]; step3 -> step4 [arrowhead=vee, color="#4285F4"]; step4 -> step5 [arrowhead=vee, color="#4285F4"]; step5 -> step6 [arrowhead=vee, color="#4285F4"]; step6 -> step7 [arrowhead=vee, color="#4285F4"]; step7 -> end_node [arrowhead=vee, color="#4285F4"]; } D-Ala:D-Ala Ligase assay workflow.

Peptidoglycan Composition Analysis by UPLC-MS

This method allows for the detailed analysis of the muropeptide composition of bacterial cell walls, providing insights into the degree of cross-linking, the length of the glycan chains, and the presence of modifications.

Materials:

-

Bacterial cell culture

-

Boiling 4% SDS solution

-

Pronase E

-

Cellosyl (muramidase)

-

Sodium borohydride

-

Orthophosphoric acid

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Mass Spectrometer (MS)

Procedure:

-

Sacculi Isolation: Harvest bacterial cells and resuspend in ice-cold water. Add the cell suspension to a boiling SDS solution and boil to lyse the cells and solubilize membranes and cytoplasmic components, leaving the insoluble peptidoglycan sacculi.

-

Washing: Wash the sacculi extensively with ultrapure water by repeated centrifugation and resuspension to remove all traces of SDS.

-

Enzymatic Digestion: Treat the purified sacculi with Pronase E to digest any covalently attached proteins. Subsequently, digest the peptidoglycan with a muramidase, such as Cellosyl, to break the glycan backbone into muropeptide fragments.

-

Reduction: Reduce the muramic acid residues at the reducing end of the muropeptides with sodium borohydride to prevent anomerization.

-

pH Adjustment: Adjust the pH of the muropeptide solution to 3-4 with orthophosphoric acid.

-

UPLC-MS Analysis: Inject the prepared muropeptide sample into a UPLC system equipped with a suitable reverse-phase column. Separate the muropeptides using a gradient of an appropriate mobile phase. Detect and identify the eluted muropeptides using a mass spectrometer.

-

Data Analysis: Analyze the mass spectrometry data to identify and quantify the different muropeptide species, allowing for the calculation of parameters such as the percentage of cross-linking.

This is a generalized protocol based on established methods for peptidoglycan analysis[28][29][30][31][32][33][34].

// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Harvest Cells and Lyse in Boiling SDS"]; step2 [label="Wash Sacculi to Remove SDS"]; step3 [label="Digest with Pronase E"]; step4 [label="Digest with Muramidase (e.g., Cellosyl)"]; step5 [label="Reduce with Sodium Borohydride"]; step6 [label="Adjust pH"]; step7 [label="UPLC-MS Analysis"]; step8 [label="Data Analysis and Quantification"]; end_node [label="End: Muropeptide Composition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define workflow start -> step1 [arrowhead=vee, color="#4285F4"]; step1 -> step2 [arrowhead=vee, color="#4285F4"]; step2 -> step3 [arrowhead=vee, color="#4285F4"]; step3 -> step4 [arrowhead=vee, color="#4285F4"]; step4 -> step5 [arrowhead=vee, color="#4285F4"]; step5 -> step6 [arrowhead=vee, color="#4285F4"]; step6 -> step7 [arrowhead=vee, color="#4285F4"]; step7 -> step8 [arrowhead=vee, color="#4285F4"]; step8 -> end_node [arrowhead=vee, color="#4285F4"]; } Peptidoglycan analysis workflow.

Conclusion and Future Directions

The incorporation of D-alanine into peptidoglycan is a fundamental process in bacterial physiology and a proven target for antibacterial therapy. A thorough understanding of the enzymes involved, their kinetics, and their inhibition is crucial for the development of new drugs to overcome antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for researchers to investigate this critical pathway. Future research should focus on the discovery and characterization of novel inhibitors for enzymes such as MurF, which remains a relatively untapped target. Furthermore, a deeper understanding of the regulation of this pathway under different environmental conditions will provide new insights into bacterial adaptation and survival, opening up new avenues for therapeutic intervention.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of Muropeptide Ligase for Identification of Inhibitors of the Cell Wall Biosynthesis Enzyme MurF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 14. Allosteric inhibition of Staphylococcus aureus D-alanine:D-alanine ligase revealed by crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Basis of Vancomycin Dependence in VanA-Type Staphylococcus aureus VRSA-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ulab360.com [ulab360.com]

- 17. promega.com [promega.com]

- 18. Allosteric inhibition of Staphylococcus aureus d-alanine:d-alanine ligase revealed by crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural Basis of Substrate Specificity and Regiochemistry in the MycF/TylF Family of Sugar O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. pnas.org [pnas.org]

- 23. uniprot.org [uniprot.org]

- 24. Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. promega.com [promega.com]

- 26. researchgate.net [researchgate.net]

- 27. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 28. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 29. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 32. researchgate.net [researchgate.net]

- 33. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]

- 34. Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Alanine-d3: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Alanine-d3, a deuterated form of the D-amino acid alanine. This document outlines its chemical properties, applications as an internal standard in analytical methodologies, and its role in significant biological pathways. Detailed experimental protocols and visual representations of metabolic and signaling pathways are included to support its practical application in research and drug development.

Core Properties of D-Alanine-d3

D-Alanine-d3 is a stable isotope-labeled version of D-Alanine, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative analysis.

| Property | Value | Reference |

| CAS Number | 177614-69-6 | [1] |

| Molecular Weight | 92.11 g/mol | |

| Linear Formula | CD₃CH(NH₂)CO₂H | [1] |

| Synonyms | (R)-Alanine-d₃, Ba 2776-d₃, D-α-Alanine-d₃ |

Application as an Internal Standard in LC-MS/MS

D-Alanine-d3 is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of D-Alanine and other amino acids in biological matrices. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, which corrects for variability and matrix effects.

Experimental Protocol: Quantification of Amino Acids in Plasma using D-Alanine-d3 as an Internal Standard

This protocol outlines a general procedure for the quantification of amino acids in a plasma sample.

1. Materials and Reagents:

-

D-Alanine-d3

-

Reference standards for all amino acids to be quantified

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma samples

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an appropriate column (e.g., HILIC or reversed-phase)

2. Preparation of Stock and Working Solutions:

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of D-Alanine-d3 in ultrapure water.

-

IS Working Solution: Dilute the stock solution with a suitable solvent (e.g., 50% ACN/water) to a final concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the amino acid reference standards into a surrogate matrix (e.g., charcoal-stripped plasma).

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold protein precipitation solvent (e.g., ACN or MeOH containing the IS working solution).

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a suitable gradient elution on a column designed for amino acid analysis.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each amino acid and D-Alanine-d3.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the amino acids in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Caption: Workflow for amino acid quantification using D-Alanine-d3.

Biological Significance and Signaling Pathways

D-Alanine plays crucial roles in various biological processes, from bacterial cell wall synthesis to neurotransmission and metabolism in mammals. D-Alanine-d3 can be used as a tracer to study these pathways.

Bacterial Peptidoglycan Synthesis

In bacteria, D-Alanine is an essential component of the peptidoglycan cell wall. The synthesis pathway involves the conversion of L-Alanine to D-Alanine by the enzyme alanine racemase. D-Alanine is then incorporated into the pentapeptide side chains of the peptidoglycan structure. This pathway is a key target for antibiotics.

Caption: D-Alanine in bacterial peptidoglycan synthesis.

Gluconeogenesis

In mammals, D-Alanine can be a substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. D-amino acid oxidase can convert D-Alanine to pyruvate, which then enters the gluconeogenic pathway.

References

Commercial sources and availability of D-Alanine-d3

An In-depth Technical Guide to the Commercial Sources and Availability of D-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanine is a non-proteinogenic amino acid that plays a crucial role in bacterial cell wall biosynthesis and acts as a neurotransmitter in mammals. The quantitative analysis of D-Alanine in various biological matrices is essential for research in microbiology, neuroscience, and disease biomarker discovery. D-Alanine-d3 (deuterated D-Alanine) is a stable isotope-labeled analog of D-Alanine, indispensable as an internal standard for accurate quantification using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for sample loss during preparation and variations in instrument response, ensuring high precision and accuracy.

This guide provides a comprehensive overview of the commercial availability of D-Alanine-d3, its key specifications, and a detailed methodology for its application in quantitative analysis.

Commercial Availability and Sourcing

D-Alanine-d3 is available from several specialized chemical suppliers. When sourcing this compound, researchers should pay close attention to the isotopic enrichment, chemical purity, and enantiomeric purity to ensure the quality of their quantitative data. The compound is typically sold as a solid in milligram to gram quantities. It is important to note that different suppliers may list the same compound under different CAS (Chemical Abstracts Service) numbers; the most common for D-Alanine-3,3,3-d3 are 177614-69-6 and 53530-58-4 .

Table 1: Commercial Supplier Summary for D-Alanine-d3

| Supplier | Product Name/Number | CAS Number | Isotopic Purity (Enrichment) | Chemical/Enantiomeric Purity | Available Quantities |

| Sigma-Aldrich (Merck) | D-Alanine-3,3,3-d3 | 177614-69-6 | 99 atom % D[1] | 95% (CP)[1] | Custom packaging available upon request[1] |

| CDN Isotopes | D-Alanine-3,3,3-d3 (D-2560) | 177614-69-6 | 99 atom % D[2] | 98% (Enantiomeric)[2] | 100 mg, 250 mg[2] |

| MedChemExpress | D-Alanine-d3 | 177614-69-6 | Not specified | Not specified | Inquire for sizes |

| BenchChem | D-Alanine-3,3,3-D3-N-T-boc | Not specified | Not specified | Not specified | Inquire for sizes |

Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current information and to request Certificates of Analysis (CoA).

Application: Quantitative Analysis by Stable Isotope Dilution LC-MS/MS

The primary application of D-Alanine-d3 is as an internal standard (IS) in the stable isotope dilution method for quantifying endogenous D-Alanine. This method involves adding a known amount of D-Alanine-d3 to a sample. The IS co-elutes with the native analyte but is distinguished by its higher mass (+3 Da). The ratio of the analyte's mass spectrometer signal to that of the IS allows for precise quantification.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for quantifying D-Alanine using D-Alanine-d3 as an internal standard.

Caption: Workflow for D-Alanine quantification using a D-Alanine-d3 internal standard.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common practices for amino acid analysis by LC-MS/MS.[3][4] Researchers must optimize parameters for their specific instrumentation and sample matrix.

1. Preparation of Stock Solutions and Calibration Standards:

-

D-Alanine-d3 (Internal Standard) Stock: Prepare a 1 mg/mL stock solution of D-Alanine-d3 in a suitable solvent (e.g., 0.1 M HCl or HPLC-grade water).

-

D-Alanine (Analyte) Stock: Prepare a 1 mg/mL stock solution of unlabeled D-Alanine.

-

Working Solutions: Create serial dilutions from the stock solutions to prepare a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL). Each calibration standard should be spiked with a fixed concentration of the D-Alanine-d3 internal standard working solution.

2. Sample Preparation:

-

For a 50 µL plasma sample, add 10 µL of the D-Alanine-d3 internal standard working solution.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

-

Column: A chiral stationary phase column is required to separate D- and L-Alanine.[5] The CROWNPAK CR-I(+) or CR-I(-) columns are suitable for this purpose.[5][6]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Optimize gradient elution to ensure separation of enantiomers and other matrix components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4. MRM Transitions (Example):

-

The exact m/z values for precursor and product ions should be optimized by infusing pure standards.

-

D-Alanine (Analyte): Precursor ion (Q1) m/z ~90.1 -> Product ion (Q3) m/z ~44.2.

-

D-Alanine-d3 (IS): Precursor ion (Q1) m/z ~93.1 -> Product ion (Q3) m/z ~47.2.

Signaling Pathway Visualization

While D-Alanine-d3 itself is not part of a signaling pathway, its use is critical for studying pathways where D-Alanine is a key molecule, such as in bacterial cell wall synthesis or neuromodulation. The diagram below illustrates the logical relationship in its primary application.

References

- 1. D-Alanine-3,3,3-d3 99 atom % D, 95% (CP) | 177614-69-6 [sigmaaldrich.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

D-Alanine-d3: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental applications of D-Alanine-d3, a deuterated stable isotope of the D-is-Alaomer of the amino acid alanine. Primarily utilized as an internal standard in mass spectrometry-based quantitative analysis, a comprehensive understanding of its properties is crucial for safe laboratory practice and accurate experimental outcomes.

Safety and Handling

D-Alanine-d3, like its non-deuterated counterpart D-Alanine, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory safety protocols should always be observed.

Hazard Identification and First Aid

While not considered hazardous, direct contact or inhalation of D-Alanine-d3 as a powder should be minimized.

First Aid Measures:

| Exposure Route | First Aid Recommendations |

| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention. |

| Skin Contact | Wash the affected area with soap and water. |

| Eye Contact | Rinse eyes thoroughly with water for several minutes. If irritation persists, consult a medical professional. |

| Ingestion | Rinse mouth with water. Ingestion of small quantities is not expected to cause harm. |

Personal Protective Equipment (PPE) and Handling Guidelines

To ensure safe handling, the following personal protective equipment is recommended:

-

Gloves: To prevent skin contact.

-

Eye Protection: Safety glasses or goggles to protect from dust particles.

-

Lab Coat: To protect clothing.

Handling Recommendations:

-

Work in a well-ventilated area to avoid inhalation of dust.

-

Avoid generating dust during handling and weighing.

-

Use appropriate tools to handle the substance, avoiding direct contact.

-

Wash hands thoroughly after handling.

Storage and Stability

D-Alanine-d3 is a stable compound under normal laboratory conditions.

| Parameter | Recommendation |

| Storage Temperature | Room temperature. |

| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place. |

| Stability | Stable under recommended storage conditions. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of D-Alanine-d3 is provided below.

| Property | Value |

| Molecular Formula | C₃H₄D₃NO₂ |

| Molecular Weight | Approximately 92.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 291 °C (decomposes) |

| Solubility | Soluble in water. |

Experimental Applications and Protocols

The primary application of D-Alanine-d3 is as an internal standard for the accurate quantification of D-alanine and other amino acids in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope dilution method allows for the correction of variability during sample preparation and analysis.

D-Alanine in Biological Systems: The Bacterial Cell Wall Synthesis Pathway

D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls, making its metabolic pathway a key target for antimicrobial drugs. The pathway involves the conversion of L-alanine to D-alanine and its subsequent incorporation into the cell wall structure.

Experimental Workflow: Quantification of Alanine using D-Alanine-d3 Internal Standard

The following diagram illustrates a typical workflow for a metabolomics experiment employing D-Alanine-d3 as an internal standard for the quantification of alanine in a biological sample.

Detailed Experimental Protocol: Quantification of Alanine in Plasma

This protocol provides a representative methodology for the quantification of alanine in plasma samples using D-Alanine-d3 as an internal standard with LC-MS/MS.

1. Materials and Reagents:

-

D-Alanine-d3

-

Alanine standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Plasma samples

-

Microcentrifuge tubes

-

Pipettes and tips

2. Preparation of Stock and Working Solutions:

-

Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve alanine in ultrapure water.

-

D-Alanine-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Alanine-d3 in ultrapure water.

-

Working Standards: Prepare a series of calibration standards by serially diluting the alanine stock solution with ultrapure water to cover the expected concentration range in the samples.

-

IS Working Solution: Dilute the D-Alanine-d3 stock solution with ultrapure water to a fixed concentration.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add a fixed volume of the IS working solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 200 µL of ice-cold ACN or MeOH to each tube to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System:

-

Column: A suitable HILIC or reversed-phase column for amino acid analysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in ACN.

-

Gradient: A suitable gradient to achieve separation of alanine from other matrix components.

-

Flow Rate: As recommended for the column.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Alanine: Monitor the appropriate precursor to product ion transition.

-

D-Alanine-d3: Monitor the appropriate precursor to product ion transition (shifted by +3 m/z compared to alanine).

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both alanine and D-Alanine-d3 in all samples.

-

Calculate the ratio of the peak area of alanine to the peak area of D-Alanine-d3 for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.